4-[4-(methoxymethyl)-5-methyl-1H-imidazol-2-yl]phenol
Description
4-[4-(Methoxymethyl)-5-methyl-1H-imidazol-2-yl]phenol is a phenolic imidazole derivative characterized by a phenol moiety linked to a substituted imidazole ring. The imidazole core is functionalized with a methoxymethyl (-CH2OCH3) group at position 4 and a methyl (-CH3) group at position 3. The phenol group enhances hydrogen-bonding capacity, while the methoxymethyl substituent may improve lipophilicity compared to hydroxymethyl analogs .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-[4-(methoxymethyl)-5-methyl-1H-imidazol-2-yl]phenol |
InChI |
InChI=1S/C12H14N2O2/c1-8-11(7-16-2)14-12(13-8)9-3-5-10(15)6-4-9/h3-6,15H,7H2,1-2H3,(H,13,14) |
InChI Key |
VLIUIBSSQSCYAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(C=C2)O)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(methoxymethyl)-5-methyl-1H-imidazol-2-yl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenol derivative with a methoxymethyl group, followed by the introduction of the imidazole ring through cyclization reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
4-[4-(methoxymethyl)-5-methyl-1H-imidazol-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Both the phenol and imidazole groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of the imidazole ring can produce various reduced imidazole derivatives.
Scientific Research Applications
4-[4-(methoxymethyl)-5-methyl-1H-imidazol-2-yl]phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(methoxymethyl)-5-methyl-1H-imidazol-2-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, while the imidazole ring can participate in coordination with metal ions. These interactions can modulate the activity of biological pathways and lead to various pharmacological effects.
Comparison with Similar Compounds
Hydroxymethyl vs. Methoxymethyl Substituents
- (2-Phenyl-1H-imidazol-5-yl)methanol (CAS 43002-54-6): Features a hydroxymethyl (-CH2OH) group at position 3. This compound’s reactivity is higher due to the hydroxyl group’s susceptibility to oxidation or esterification .
- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (): Contains a chloromethyl (-CH2Cl) group, which introduces electronegativity and reactivity for nucleophilic substitution. The chloro substituent increases molecular weight (MW: 279.7 g/mol) and may enhance cytotoxicity compared to methoxymethyl derivatives .
Heterocyclic Modifications
- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (Compound 9a, ): Incorporates a triazole-thiazole-acetamide chain and a benzodiazole moiety. The extended heterocyclic system increases molecular complexity (MW: ~500 g/mol) and may target enzymatic pockets more effectively due to multi-site interactions .
- 5-Methyl-2-phenyl-1H-imidazole-4-methanol (CAS 13682-32-1): Lacks the phenol group but shares the 5-methyl-imidazole core.
Physicochemical Properties
Pharmacological and Functional Insights
- Antioxidant Potential: Phenolic imidazoles, like the target compound, may exhibit radical-scavenging activity due to the -OH group, similar to bifunctional 2H-imidazole-derived phenols in .
- Antimicrobial Activity : While direct data for the target compound is lacking, structurally related imidazoles (e.g., ) show growth inhibition against microbes, suggesting substituent-dependent efficacy .
- Enzyme Targeting : The methoxymethyl group’s steric bulk may hinder binding to certain enzymes compared to smaller substituents (e.g., -CH2OH), as inferred from docking studies in .
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